molecular formula C22H25N3O2 B5691703 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide

Cat. No. B5691703
M. Wt: 363.5 g/mol
InChI Key: PJQPCNQHBWVFDO-UHFFFAOYSA-N
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Description

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neuronal signaling and behavior.

Mechanism of Action

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide can enhance the inhibitory signaling in the brain, which can have a variety of effects on neuronal activity and behavior. GABA is an important neurotransmitter that plays a key role in regulating mood, anxiety, and seizures, among other functions.
Biochemical and Physiological Effects:
1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal signaling and behavior. In animal models, 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects, as well as enhancing cognitive function and memory. In addition, 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide has been shown to have a low potential for abuse and addiction, making it an attractive candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide is its high potency and selectivity for GABA transaminase inhibition, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation is that it is not currently approved for human use, which limits its potential for clinical translation. In addition, further research is needed to fully understand the long-term effects of 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide on neuronal signaling and behavior.

Future Directions

There are several potential future directions for research on 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide. One area of interest is its potential as a treatment for epilepsy, anxiety disorders, and neuropathic pain. Another area of interest is its potential to enhance cognitive function and memory, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide on neuronal signaling and behavior, as well as its potential for clinical translation.

Synthesis Methods

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclopropylcarbonyl chloride with N-(4-pyridinylmethyl)-4-piperidone to form the intermediate compound 1-(cyclopropylcarbonyl)-N-(4-pyridinylmethyl)-4-piperidone. This intermediate is then reacted with phenyl magnesium bromide to form the final product, 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide.

Scientific Research Applications

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been proposed as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain. In addition, 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide has been investigated for its potential to enhance cognitive function and memory, and has shown promising results in preclinical studies.

properties

IUPAC Name

1-(cyclopropanecarbonyl)-N-[phenyl(pyridin-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21(18-10-14-25(15-11-18)22(27)19-6-7-19)24-20(16-4-2-1-3-5-16)17-8-12-23-13-9-17/h1-5,8-9,12-13,18-20H,6-7,10-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQPCNQHBWVFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide

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